

Application Note: Quantification of Decanoyl-L-carnitine chloride by HPLC-MS/MS

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Compound of Interest

Compound Name: Decanoyl-L-carnitine chloride

Cat. No.: B2840414

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of **Decanoyl-L-carnitine chloride** in biological matrices. Decanoyl-L-carnitine is a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders.[1] The method described herein utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved using reverse-phase liquid chromatography, coupled with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable measurement of Decanoyl-L-carnitine.

Introduction

L-carnitine and its acyl esters, known as acylcarnitines, are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation.[1] Genetic defects in this pathway can lead to the accumulation of specific acylcarnitines, which serve as important diagnostic markers for various inborn errors of metabolism.[2] Decanoyl-L-carnitine (C10), a medium-chain acylcarnitine, is a primary biomarker for MCAD deficiency. Accurate and sensitive quantification of Decanoyl-L-carnitine in biological fluids like plasma or serum is therefore essential for newborn screening, disease diagnosis, and monitoring therapeutic interventions. HPLC-MS/MS has become the gold standard for this analysis due to its high selectivity, sensitivity, and throughput.[1][2] This

document provides a detailed protocol for the quantification of Decanoyl-L-carnitine using this technology.

Experimental

Materials and Reagents

- **Decanoyl-L-carnitine chloride** analytical standard ($\geq 94.0\%$ purity)
- Decanoyl-L-carnitine-d3 chloride (Internal Standard, IS)[3][4]
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic Acid (FA), LC-MS grade
- Ammonium Acetate, LC-MS grade
- Human Plasma (for calibration standards and quality controls)

Instrumentation

- HPLC System: An ExionLC system or equivalent, capable of binary gradient elution.[5]
- Mass Spectrometer: A SCIEX 7500 system or equivalent triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[5][6]
- Analytical Column: Phenomenex Kinetex C18, 2.6 μm , 150 x 4.6 mm, or equivalent reverse-phase column.[5]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions (1 mg/mL): Prepare stock solutions of **Decanoyl-L-carnitine chloride** and Decanoyl-L-carnitine-d3 chloride (IS) in methanol.

- **Working Standard Solutions:** Serially dilute the Decanoyl-L-carnitine stock solution with a 50:50 mixture of ACN/water to prepare working standard solutions for spiking into plasma to create calibration standards.
- **Internal Standard Working Solution (100 ng/mL):** Dilute the IS stock solution with acetonitrile.
- **Calibration Curve Standards and Quality Control (QC) Samples:** Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).

Sample Preparation Protocol

- Pipette 50 μ L of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the Internal Standard Working Solution (100 ng/mL in ACN) to each tube. This step performs the protein precipitation.
- Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to an HPLC vial for analysis.
- Inject 1-5 μ L onto the HPLC-MS/MS system.[5]

HPLC-MS/MS Method

2.5.1. HPLC Conditions

A chromatographic gradient is employed to separate Decanoyl-L-carnitine from other matrix components.

Parameter	Value
Column	Phenomenex Kinetex C18, 2.6 μ m, 150 x 4.6 mm[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[7]
Flow Rate	0.5 mL/min
Injection Volume	1.0 μ L[5]
Column Temperature	50°C[8]
Total Run Time	~15 minutes[5]

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	10
2.5	60
8.0	95
10.0	95
10.1	10
15.0	10

2.5.2. Mass Spectrometry Conditions

The mass spectrometer is operated in positive ESI mode, monitoring the specific MRM transitions for the analyte and internal standard.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[8]
Ion Spray Voltage	5500 V[8]
Heater Temperature	600°C[8]
Curtain Gas	40 psi[8]
Collision Gas	Medium[8]
Scan Type	Scheduled Multiple Reaction Monitoring (MRM) [5]

Data Presentation: Quantitative Parameters

The following table summarizes the mass transitions and expected retention times for Decanoyl-L-carnitine and its internal standard. The product ion at m/z 85 is a characteristic fragment resulting from the neutral loss of the trimethylamine group and part of the acyl chain. [8][9]

Compound	Precursor Ion (Q1) [m/z]	Product Ion (Q3) [m/z]	Dwell Time (ms)	Collision Energy (eV)
Decanoyl-L-carnitine	316.2	85.1	100	25
Decanoyl-L-carnitine-d3 (IS)	319.2	85.1	100	25

Note: Collision energy is instrument-dependent and should be optimized. The precursor ion for Decanoyl-L-carnitine corresponds to its monoisotopic mass $[M+H]^+$. [2]

Results and Discussion

This method provides excellent chromatographic separation and sensitivity for the quantification of Decanoyl-L-carnitine. The use of a stable isotope-labeled internal standard, Decanoyl-L-carnitine-d3, ensures high accuracy and precision by correcting for matrix effects

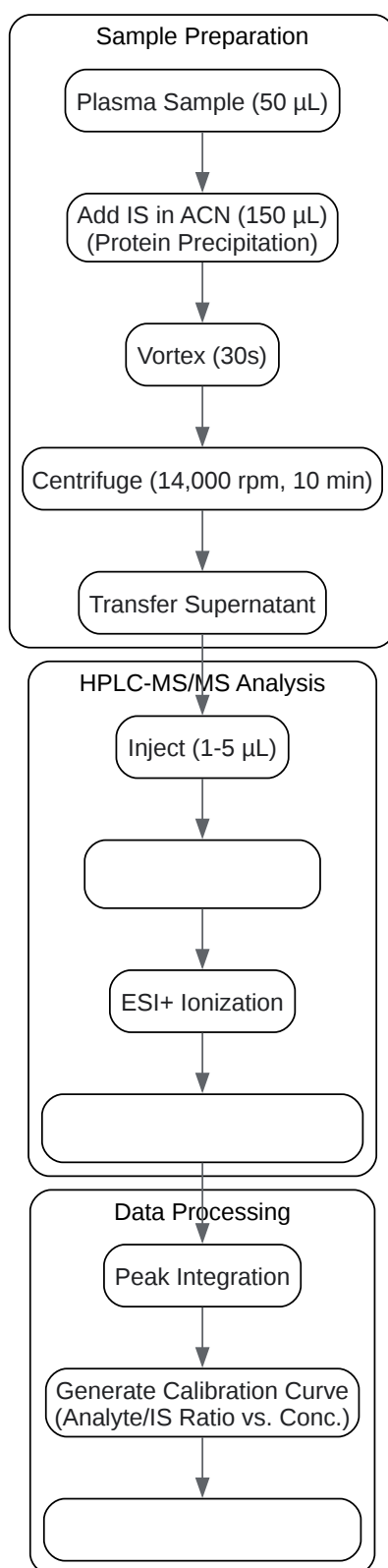
and variations in instrument response.[3][8] A typical calibration curve should demonstrate linearity over the specified concentration range with a correlation coefficient (r^2) of >0.99 . The Lower Limit of Quantification (LLOQ) is expected to be sufficiently low for the analysis of endogenous levels in biological samples.[5]

Conclusion

The HPLC-MS/MS method presented here is a reliable and highly sensitive tool for the quantification of **Decanoyl-L-carnitine chloride** in biological matrices. The protocol involves a straightforward sample preparation procedure and provides the necessary selectivity and accuracy for clinical research and diagnostic applications.

Visualizations

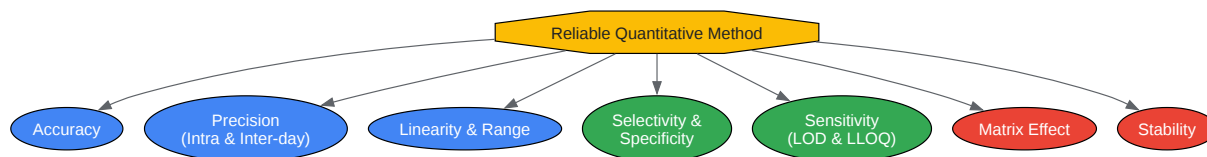
Experimental Workflow



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Caption: HPLC-MS/MS workflow for Decanoyl-L-carnitine quantification.

Method Validation Parameters



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Caption: Key parameters for HPLC-MS/MS method validation.

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